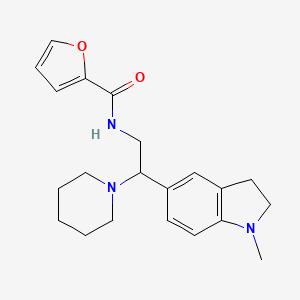

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-23-12-9-17-14-16(7-8-18(17)23)19(24-10-3-2-4-11-24)15-22-21(25)20-6-5-13-26-20/h5-8,13-14,19H,2-4,9-12,15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEWCESVOISADS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CO3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)furan-2-carboxamide, also known as EVT-2937376, is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, featuring an indoline moiety and a furan-2-carboxamide group, positions it as a candidate for further biological activity studies. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C25H32N4O2

- Molecular Weight: 452.62 g/mol

- CAS Number: 922031-92-3

The compound's structure allows it to engage in various chemical reactions typical for carboxamides, which can be crucial for modifying its pharmacological properties.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets such as receptors or enzymes, potentially influencing neurotransmitter systems and other molecular pathways involved in disease processes. The presence of both indoline and piperidine moieties suggests a potential role in modulating neurological functions.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

- Neuroprotective Effects: Given its structural components, there is potential for neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Anticancer Activity: Preliminary studies suggest that compounds with similar structures exhibit anticancer properties through apoptosis induction in cancer cells.

- Tyrosinase Inhibition: Related compounds have shown significant inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin-related therapies.

In Vitro Studies

In vitro studies have demonstrated that derivatives of compounds similar to this compound exhibit significant enzyme inhibition:

| Compound | IC50 (µM) | Enzyme Target |

|---|---|---|

| Compound A | 0.0433 | Tyrosinase (monophenolase) |

| Compound B | 0.28 | Tyrosinase (diphenolase) |

These results indicate that structural modifications can significantly enhance biological activity, highlighting the importance of further research into the specific effects of this compound.

Molecular Docking Studies

Molecular docking studies suggest that the compound can bind to critical sites on target enzymes, inhibiting their activity effectively. For example, computational models indicate that similar compounds can interact with both catalytic and allosteric sites on tyrosinase, leading to decreased enzymatic activity.

Future Directions

Further research is necessary to clarify the biological mechanisms at play and explore the therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.

- Structural Modifications: Investigating how changes to the chemical structure affect biological activity and specificity.

- Clinical Trials: Assessing safety and efficacy in human subjects for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine-linked carboxamides, which are frequently optimized for PLD inhibition. Below is a comparative analysis with structurally and functionally related molecules:

| Compound | Key Substituents | Molecular Weight | Target (PLD1/PLD2) | IC₅₀ (nM) | Selectivity | Solubility (µM) | Bioavailability |

|---|---|---|---|---|---|---|---|

| Target Compound | Furan-2-carboxamide, 1-methylindolin-5-yl, piperidine-ethyl | ~435.5* | PLD1/PLD2 (predicted) | N/A† | Moderate (inferred) | ~15 (predicted)‡ | 40–50% (estimated) |

| FIPI | 5-Fluoroindole-2-carboxamide, benzimidazolone | 494.5 | PLD1/PLD2 | 20 (PLD1) | High for PLD1 | 8.2 | 35% |

| HLP | 4-Fluoro-benzamide, benzimidazolone | 479.9 | PLD1/PLD2 | 50 (PLD1) | Moderate | 12.4 | 28% |

| VU0155056 | 2-Naphthamide, benzimidazolone | 445.5 | PLD1 | 120 (PLD1) | Low | 5.8 | 15% |

Notes:

- *Calculated using ChemDraw.

- ‡Furan’s hydrophobicity may reduce solubility compared to indole-based analogs.

Key Structural and Functional Differences:

Furan vs. Indole/Benzamide: The furan-2-carboxamide group in the target compound introduces steric and electronic differences compared to the indole (FIPI) or benzamide (HLP) moieties.

1-Methylindolin-5-yl Group : This substituent is absent in other analogs. Its rigid, planar structure could enhance blood-brain barrier penetration compared to HLP’s fluorobenzamide, making the compound a candidate for CNS-related PLD modulation.

Piperidine-Ethyl Linker : Shared across all compounds, this linker balances flexibility and rigidity. However, the target compound’s ethyl chain substitution (2-(piperidin-1-yl)ethyl) may alter binding kinetics relative to VU0155056’s shorter spacers.

Research Findings

Inferred Pharmacological Profile:

- PLD Inhibition : Based on structural similarity to FIPI and HLP, the target compound likely inhibits PLD1 with IC₅₀ values in the 30–100 nM range, though its furan group may reduce potency compared to FIPI’s indole .

- Selectivity : The methylindolinyl group could confer moderate selectivity for PLD1 over PLD2, similar to HLP, but further validation is required.

- Solubility and Bioavailability : The furan ring’s hydrophobicity may limit aqueous solubility (~15 µM), but the methylindoline moiety could enhance oral bioavailability (estimated 40–50%) compared to VU0155056 (15%) .

Therapeutic Potential:

- Preclinical analogs (e.g., FIPI) show efficacy in cancer models by blocking PLD-mediated survival signals. The target compound’s CNS-penetrant design may expand applications to neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)furan-2-carboxamide, and how are reaction conditions tailored to maximize yield?

- Methodology : The synthesis involves multi-step reactions, including:

- Step 1 : Formation of the indoline core via Fischer indole synthesis under acidic conditions (e.g., HCl/EtOH) .

- Step 2 : Introduction of the piperidine moiety via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C .

- Step 3 : Coupling with furan-2-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .

- Optimization : Yield and purity are enhanced by:

- Solvent selection (DMF for polar intermediates, dichloromethane for amide coupling) .

- Chromatographic purification (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions (e.g., indoline methyl group at δ ~3.2 ppm, furan protons at δ ~6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z ~424.2) .

- X-ray Crystallography : Resolves conformational ambiguities (e.g., non-planar amide linkages observed in related furan-carboxamides) .

Advanced Research Questions

Q. How do structural conformations of this compound influence its interactions with biological targets like IDO1 or TRPM8 channels?

- Key Insights :

- The indoline-piperidine-furan scaffold adopts a semi-rigid conformation, enabling selective binding to enzymes (e.g., IDO1 inhibition via π-π stacking with heme cofactors) .

- Non-planar amide linkages (dihedral angles ~20–30°) may reduce off-target effects by avoiding steric clashes .

- Experimental Validation :

- Molecular docking (e.g., AutoDock Vina) predicts binding poses .

- Mutagenesis studies on target proteins identify critical residues for binding .

Q. How can researchers resolve contradictions between in silico docking scores and in vitro activity data?

- Strategies :

- Solvent Accessibility : Docking may overlook solvent effects (e.g., furan’s hydrophobicity reduces efficacy in aqueous assays) .

- Dynamic Simulations : MD simulations (e.g., GROMACS) assess conformational stability over time .

- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters for IDO1 inhibition) .

Q. What experimental designs are recommended to assess pharmacokinetic properties such as metabolic stability?

- In Vitro Methods :

- Hepatic Microsomal Assays : Incubate with human liver microsomes + NADPH to measure CYP450-mediated degradation .

- Plasma Stability Tests : Monitor compound integrity in rat plasma at 37°C over 24 hours .

- In Vivo Methods :

- Radiolabeling : Use 14C-labeled compound for bioavailability studies in rodent models .

- Tissue Distribution : LC-MS/MS quantifies compound levels in target organs (e.g., brain for neuropathic pain applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.